4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
Description
4-((1-(3-Fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3-fluorobenzyl substituent and a cyclohexanecarboxamide moiety linked via a methyl group. Its structural complexity arises from the fused thiophene-pyrimidinone core, fluorinated aromatic substituents, and a lipophilic pentylcarboxamide side chain, which may influence solubility and target binding .
Properties
IUPAC Name |
4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOKUJGSJNGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide represents a class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
- Fluorobenzyl group : Potentially enhances lipophilicity and receptor binding.
- Pentylcyclohexanecarboxamide moiety : May influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may function by:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cell proliferation and survival pathways, potentially leading to antitumor effects.
- Modulation of Receptor Activity : The presence of the fluorobenzyl group may enhance binding affinity to certain receptors involved in signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative with a thienopyrimidine core was shown to inhibit tumor growth in xenograft models, demonstrating promising in vivo efficacy.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- In vitro Testing : Studies have reported that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural modifications.
- Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 12.5 µg/mL |
| 4b | Escherichia coli | 25 µg/mL |
| 4c | Salmonella typhi | 50 µg/mL |
Other Biological Activities
Beyond anticancer and antimicrobial effects, preliminary data suggest potential activities including:
- Antidiabetic Effects : Some derivatives have shown promise in modulating glucose metabolism.
- Anti-inflammatory Properties : Compounds similar to this one have been reported to reduce inflammatory markers in preclinical models.
Comparison with Similar Compounds
Research Findings and Implications
- Activity Prediction: The fluorobenzyl and carboxamide groups are common in kinase inhibitors (e.g., EGFR or VEGFR), though the thienopyrimidinone core’s unique electronics may differentiate its selectivity .
- Synthetic Complexity : Multi-step synthesis involving heterocycle formation, fluorobenzyl alkylation, and carboxamide coupling is likely required, paralleling methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
